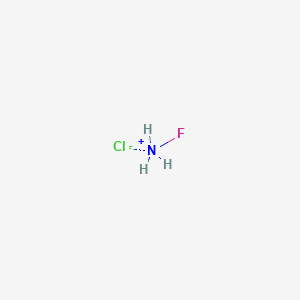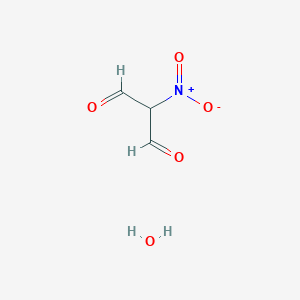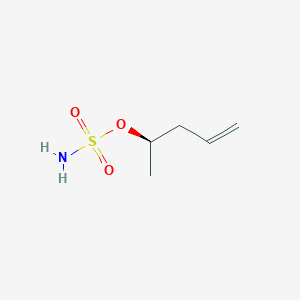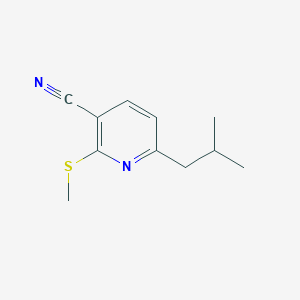
Pubchem_71379573
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as Pubchem_71379573 is a chemical entity listed in the PubChem database, which is a public repository for chemical substances, their structures, and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pubchem_71379573 involves specific chemical reactions and conditions. The exact synthetic route can vary, but it typically includes the use of organic solvents and catalysts to facilitate the reaction. For instance, one common method involves the reduction of a precursor compound using a reducing agent such as lithium aluminium hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. Techniques such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) are often employed to produce high-quality compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Pubchem_71379573 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Pubchem_71379573 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic effects and drug development.
Industry: It is used in the production of advanced materials and nanotechnology applications
Wirkmechanismus
The mechanism of action of Pubchem_71379573 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Pubchem_71379573 include other chemical entities with comparable structures and properties. Some examples are:
Tributyltin hydride: Used in organic synthesis as a source of hydrogen atoms.
Itraconazole: An antifungal agent with a similar synthetic route.
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and the unique reactions it undergoes. This uniqueness makes it valuable for specialized applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
646031-40-5 |
|---|---|
Molekularformel |
ClFH3N |
Molekulargewicht |
71.48 g/mol |
IUPAC-Name |
fluoroazanium;chloride |
InChI |
InChI=1S/ClH.FH3N/c;1-2/h1H;2H3/q;+1/p-1 |
InChI-Schlüssel |
NHYSCLMNNRYRDJ-UHFFFAOYSA-M |
Kanonische SMILES |
[NH3+]F.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Cyclopentyl-2-[(8-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12600242.png)

![2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12600248.png)
![Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]-](/img/structure/B12600255.png)
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12600258.png)
![3-(Decyloxy)-6-{[4-(decyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12600266.png)

![N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12600286.png)




